molecular formula C16H13NO3 B3160236 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one CAS No. 866019-32-1

3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one

Cat. No. B3160236
CAS RN: 866019-32-1
M. Wt: 267.28 g/mol
InChI Key: GXNXBPRXDFRGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one, also known as GABA-B receptor positive allosteric modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Benzoxazepine Derivatives : The synthesis of various 1,4-benzoxazepin derivatives, including those similar to 3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one, has been a topic of research, exploring their chemical properties and transformations. For instance, Schenker (1968) discussed the synthesis of related benzoxazepines and their rearrangement into isoquinoline derivatives (Schenker, 1968).

  • Mechanisms and Stereochemistry : Research has also focused on the mechanisms and stereochemistry in the formation of certain benzoxazepine derivatives. For example, Wang et al. (2001) studied the formation of β-lactam derivatives of benzodiazepines, providing insights into the stereochemical aspects of these compounds (Wang et al., 2001).

Biological and Ecological Applications

  • Allelochemical Properties : Compounds with the 1,4-benzoxazin-3(4H)-one skeleton, which is structurally related to this compound, have been studied for their biological properties. Macias et al. (2006) discussed the phytotoxic, antimicrobial, and insecticidal properties of these compounds, highlighting their potential agronomic utility (Macias et al., 2006).

  • Potential Pharmaceutical Applications : Benzoxazinone derivatives, closely related to this compound, have been explored for pharmaceutical applications. Macias et al. (2009) emphasized the significance of benzoxazinones in developing pharmaceuticals due to their bioactive properties (Macias et al., 2009).

Novel Synthetic Pathways and Reactions

  • Exploration of New Synthetic Methods : Research on 1,4-benzoxazepin derivatives includes developing novel synthetic methods. Hunt et al. (1990) described an efficient method for preparing benzazepinone ring fusions, showing the versatility of these compounds in synthetic chemistry (Hunt et al., 1990).

properties

IUPAC Name

3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNXBPRXDFRGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325619
Record name 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866019-32-1
Record name 3-(4-methoxyphenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Reactant of Route 3
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Reactant of Route 4
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Reactant of Route 5
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one
Reactant of Route 6
3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.